

The Discovery and History of Cobaltite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Cobaltite				
Cat. No.:	B072492	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the mineral **cobaltite**, from its etymological roots in medieval folklore to its formal scientific discovery and characterization. It details the mineral's physical and chemical properties, geological context, and its historical and ongoing significance as the primary ore of cobalt, an element critical to modern technology and industry.

Discovery and History

The history of **cobaltite** is intrinsically linked to the discovery of the element cobalt. For centuries, miners in Saxony, Germany, encountered ores that resembled silver but were impossible to smelt using conventional methods.[1] When heated, these ores released poisonous, foul-smelling fumes (now known to be arsenic sulfide).[1][2] Believing the ores were bewitched or cursed by mischievous underground spirits, they named them "kobold," the German word for "goblin" or "underground spirit".[2][3][4][5] This name would form the basis for both the element and its principal mineral.

It was Swedish chemist Georg Brandt who, in the 1730s, first demonstrated that the blue color in certain minerals, long attributed to bismuth, was in fact caused by a previously unknown element.[1][6] In 1735, Brandt successfully isolated this new "semi-metal" from the "kobold" ores, officially discovering the element he named cobalt.[5][6][7] He was the first person to discover a metal that was unknown in ancient times.[6][8]

The mineral **cobaltite** itself, however, was not formally described until 1797 by the meticulous German chemist Martin Heinrich Klaproth.[2][3] In his publication "Untersuchung des Glanzkobalts von Tunaberg," Klaproth analyzed samples from Tunaberg, Sweden, and provided the first scientific description of the mineral, which he named Glanzkobalts, German for "lustrous cobalt".[1][3] The name "**cobaltite**" was derived from this work and its elemental composition.[9]

Timeline of Discovery

The following diagram illustrates the key historical milestones leading to the characterization of **cobaltite**.

Click to download full resolution via product page

Caption: A timeline of key events in the history of cobalt and **cobaltite**.

Mineral Properties and Composition

Cobaltite (CoAsS) is a sulfarsenide mineral and a member of the **Cobaltite** Group.[2][3] It is structurally similar to pyrite (FeS₂) and often contains impurities, with iron substituting for up to 10% of the cobalt and variable amounts of nickel.[2] A variety with significant iron content is known as ferro**cobaltite**.[2]

Physical Properties

Cobaltite is characterized by its metallic luster and silvery-white color, which can sometimes have a reddish or violet-gray hue.[2][3][10] It is opaque and produces a grayish-black streak.[2] [11] The mineral is brittle with an uneven fracture and exhibits perfect cleavage.[2][10]

Table 1: Quantitative Physical Properties of Cobaltite

Property	Value	Citations
Mohs Hardness	5.5	[2][9][11]
Density	6.33 g/cm ³	[2][3][9][11]
Crystal System	Orthorhombic (Pseudo-cubic)	[1][2][10]
Cleavage	Perfect on {001}	[2][9]
Luster	Metallic	[2][3][9]
Streak	Grayish-black	[2][11][12]

Chemical Composition

The ideal chemical formula for **cobaltite** is CoAsS. Its elemental composition by weight is detailed below.

Table 2: Ideal Chemical Composition of Cobaltite (CoAsS)

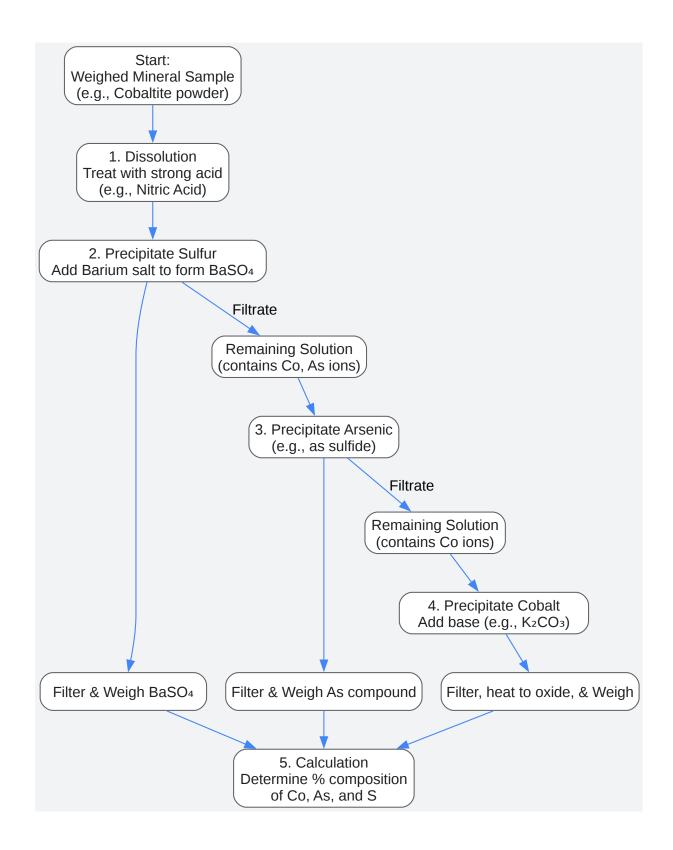
Element	Symbol	Atomic Weight	% by Weight	Citations
Cobalt	Со	58.93	35.52%	[3][9]
Arsenic	As	74.92	45.16%	[3][9]
Sulfur	S	32.07	19.33%	[3][9]

Experimental Protocols of the 18th Century

The formal description of **cobaltite** by Martin Heinrich Klaproth and the earlier isolation of cobalt by Georg Brandt were accomplished using the nascent analytical chemistry techniques of the 18th century. These methods, while rudimentary by modern standards, represented the cutting edge of scientific investigation at the time.

Plausible Methodology for Mineral Analysis (c. 1797)

Martin Heinrich Klaproth was a pioneer of quantitative and gravimetric analysis.[6][12][13] His analysis of Glanzkobalts (**cobaltite**) would have followed a meticulous, multi-step process to



separate and weigh its constituent components.

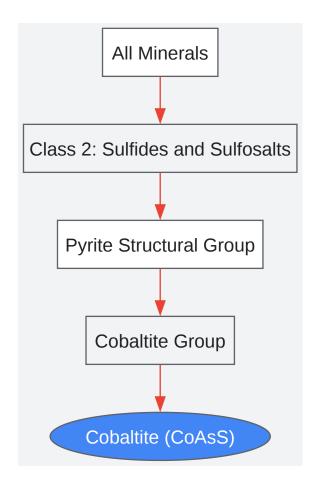
- Sample Preparation: A pure sample of the mineral would be selected and crushed into a fine powder to increase the surface area for chemical reactions.
- Qualitative Blowpipe Analysis: A small amount of the powdered mineral would be heated on a charcoal block using a blowpipe.[3][5][11] This qualitative test would reveal key information:
 - The emission of garlic-scented fumes would indicate the presence of arsenic.
 - The formation of a magnetic, metallic bead would suggest cobalt, iron, or nickel.
 - Heating with a flux like borax would produce a deep blue colored glass, a characteristic sign of cobalt.[11]
- Gravimetric Analysis (Wet Chemistry):
 - A precisely weighed sample of the powdered mineral would be dissolved in strong acid,
 likely nitric acid or aqua regia, to bring the elements into solution.[7][9]
 - The sulfur would be precipitated out of the solution as barium sulfate (BaSO₄) by adding a barium salt. The resulting precipitate would be filtered, dried, and weighed. From this weight, the original mass of sulfur could be calculated.
 - Arsenic could be precipitated as a sulfide or other insoluble salt.
 - Cobalt would then be precipitated from the remaining solution, likely as a hydroxide or carbonate, by carefully adding a base (e.g., potassium carbonate).[1][4] This precipitate would be heated to form a stable oxide, which would then be weighed.
- Stoichiometric Calculation: By weighing each isolated component (or its stable compound),
 Klaproth could calculate the proportional weight of each element in the original mineral sample, thus determining its empirical formula.[12]

The following workflow illustrates the logical steps of 18th-century gravimetric analysis.

Click to download full resolution via product page

Caption: A workflow for 18th-century gravimetric analysis of a mineral.

Geological Occurrence and Significance Formation and Associated Minerals


Cobaltite typically forms in high-temperature hydrothermal deposits and in contact metamorphic rocks.[2][10][11] It is often found in association with a variety of other minerals, including:

- Sphalerite
- Chalcopyrite
- Skutterudite
- Allanite
- Calcite
- Titanite[1][2][11]

The following diagram shows the classification of **Cobaltite**.

Click to download full resolution via product page

Caption: Mineralogical classification of **Cobaltite**.

Notable Localities

While relatively rare, significant deposits of **cobaltite** are mined as a source of cobalt.[2][14] Key mining locations, both historical and current, include:

• Sweden: Tunaberg and Riddarhyttan[9][11]

Norway: Skutterud[10][11]

• Canada: Cobalt and Sudbury districts, Ontario[1][10][11]

Germany: Bieber, Hesse[11]

Morocco: Bou Azzer[11]

- Australia: Broken Hill, New South Wales[10][11]
- India: Khetri, Rajasthan[2][15]

Economic and Scientific Importance

Cobaltite stands as a primary ore of cobalt, a metal of immense strategic importance.[2][12] Cobalt is a critical component in the manufacturing of rechargeable battery electrodes, high-strength superalloys used in jet engines, magnets, and pigments.[1][5][12] Historically, cobalt-bearing minerals like **cobaltite** were used to create blue enamel and pigments for jewelry and ceramics, a practice dating back to ancient Egypt and Mesopotamia.[1][5] In India, the mineral, known locally as sehta, was used to create blue enamel on gold and silver ornaments.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. web.ung.edu [web.ung.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BlowPipe Assaying | Rock Tumbling Hobby [forum.rocktumblinghobby.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Non-Optical Instruments [mineralogy.eu]
- 6. scribd.com [scribd.com]
- 7. oxfordreference.com [oxfordreference.com]
- 8. britannica.com [britannica.com]
- 9. grokipedia.com [grokipedia.com]
- 10. engineersblog.net [engineersblog.net]
- 11. Russell Binions History Of Science [webspace.qmul.ac.uk]
- 12. Martin Heinrich Klaproth Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]

- 14. 4.5 Quantitative Chemical Analysis Chemistry 2e | OpenStax [openstax.org]
- 15. Martin_Heinrich_Klaproth [chemeurope.com]
- To cite this document: BenchChem. [The Discovery and History of Cobaltite: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072492#discovery-and-history-of-cobaltite-mineral]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com